

# spectroscopic analysis (NMR, IR, Mass Spec) of 1-Dodecyl-2-pyrrolidinone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Dodecyl-2-pyrrolidinone**

Cat. No.: **B1196820**

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## Spectroscopic Profile of 1-Dodecyl-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **1-Dodecyl-2-pyrrolidinone** (CAS No. 2687-96-9), a compound of interest in various research and development sectors due to its properties as a surfactant and solvent.[\[1\]](#)[\[2\]](#) The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such spectra.

## Molecular Structure and Properties

- IUPAC Name: 1-dodecylpyrrolidin-2-one[\[3\]](#)
- Synonyms: N-Lauryl-2-pyrrolidone, Surfadone LP-300[\[3\]](#)
- Molecular Formula: C<sub>16</sub>H<sub>31</sub>NO[\[3\]](#)
- Molecular Weight: 253.42 g/mol [\[3\]](#)
- Physical Form: Viscous liquid

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of **1-Dodecyl-2-pyrrolidinone**. While publicly accessible, fully assigned experimental spectra for this specific molecule are limited, the following data is predicted based on established chemical shift principles and spectral data from its close homologue, 1-Octyl-2-pyrrolidone.

## Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum is characterized by signals from the pyrrolidinone ring and the long dodecyl chain.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.25	t	2H	N-CH <sub>2</sub> - (a)
~ 3.20	t	2H	N-CH <sub>2</sub> -CH <sub>2</sub> - (Alkyl Chain, a')
~ 2.25	t	2H	-CH <sub>2</sub> -C=O (c)
~ 1.95	quint	2H	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (b)
~ 1.50	quint	2H	N-CH <sub>2</sub> -CH <sub>2</sub> - (Alkyl Chain, b')
~ 1.25	br s	16H	-(CH <sub>2</sub> ) <sub>8</sub> - (Alkyl Chain, c')
~ 0.88	t	3H	-CH <sub>3</sub> (Alkyl Chain, d')

Predicted data based on analogous compounds like 1-Octyl-2-pyrrolidone.

Abbreviations: t = triplet, quint = quintet, br s = broad singlet.

## Predicted <sup>13</sup>C NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on each unique carbon environment in the molecule.

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 175.0	C=O (d)
~ 49.0	N-CH <sub>2</sub> - (a)
~ 45.0	N-CH <sub>2</sub> - (Alkyl Chain, a')
~ 31.9 - 22.7	Alkyl Chain Carbons (b', c')
~ 31.0	-CH <sub>2</sub> -C=O (c)
~ 18.0	-CH <sub>2</sub> -CH <sub>2</sub> -C=O (b)
~ 14.1	-CH <sub>3</sub> (Alkyl Chain, d')

Predicted data based on analogous compounds  
like 1-Octyl-2-pyrrolidone.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the strong amide carbonyl stretch and the various C-H stretches of the alkyl chain.

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~ 2925, ~ 2855	Strong	C-H Asymmetric/Symmetric Stretch (Alkyl)
1686	Strong	C=O Amide Stretch (Lactam)
~ 1465	Medium	C-H Bend (CH <sub>2</sub> )
~ 1290	Medium	C-N Stretch

The C=O stretch at 1686.40 cm<sup>-1</sup> is a reported experimental value.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. Electron Ionization (EI) is a common method for this type of molecule.

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 253$ , corresponding to the molecular weight of the compound.[\[3\]](#)

## Major Fragment Ions (GC-MS)

The fragmentation of N-alkyl-2-pyrrolidinones is characterized by cleavage of the alkyl chain and fragmentation of the pyrrolidinone ring.

m/z	Relative Intensity	Probable Fragment Assignment
99	High	$[C_5H_9NO]^+$ or related fragment
98	Very High	$[C_5H_8NO]^+$ , likely from alpha-cleavage at N- $CH_2$ bond
43	High	$[C_3H_7]^+$ or $[C_2H_5N]^+$
41	High	$[C_3H_5]^+$ (Allyl cation)
30	High	$[CH_2NH_2]^+$

Data sourced from PubChem for 1-Dodecyl-2-pyrrolidinone.

[\[3\]](#)

The base peak is often observed at  $m/z$  98, which results from the cleavage of the bond between the first and second carbon of the N-alkyl chain (alpha-cleavage), a characteristic fragmentation for N-substituted amines and amides.[\[4\]](#)

## Experimental Protocols & Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of **1-Dodecyl-2-pyrrolidinone**.

## NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra.

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **1-Dodecyl-2-pyrrolidinone**.
  - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean vial.
  - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Insert the sample into the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Set the sample temperature, typically to 298 K (25 °C).
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C. Use a broader spectral width than for the proton spectrum.

- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift axis using the TMS signal (0.00 ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.
  - Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.



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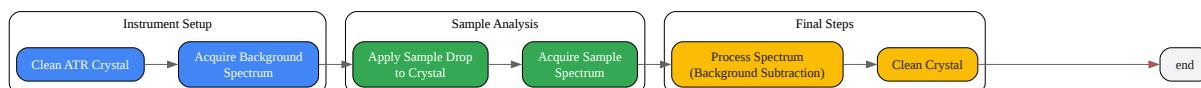
Workflow for NMR Spectroscopic Analysis.

## FTIR Spectroscopy Protocol

Given that **1-Dodecyl-2-pyrrolidinone** is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is highly suitable.

- Instrument Preparation:
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean.
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO<sub>2</sub> and water vapor.
- Sample Application:

- Place a small drop of **1-Dodecyl-2-pyrrolidinone** directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition:
  - Press the ATR anvil down to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of  $4 \text{ cm}^{-1}$  is standard for routine analysis. The typical spectral range is  $4000\text{-}400 \text{ cm}^{-1}$ .
- Data Processing & Cleanup:
  - The software will automatically perform the background subtraction.
  - Label the significant peaks corresponding to the functional groups.
  - Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.



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Workflow for ATR-FTIR Spectroscopy.

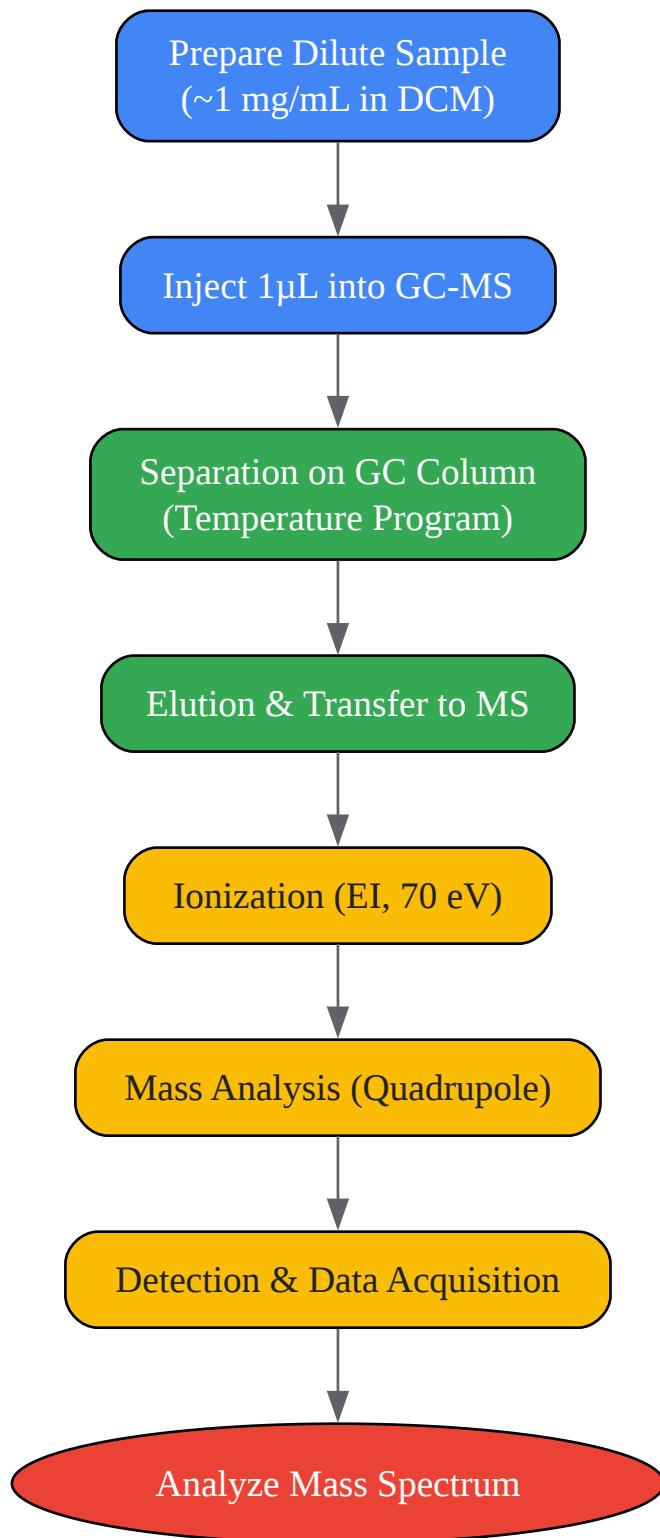
## Mass Spectrometry Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing volatile and semi-volatile compounds like **1-Dodecyl-2-pyrrolidinone**.

- Sample Preparation:

- Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method Setup:
  - Injector: Set to a temperature of ~250-280 °C. Use a split or splitless injection mode.
  - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of ~300 °C and hold for several minutes to ensure the compound elutes.
- MS Method Setup:
  - Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230 °C.
  - Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 400.
  - Transfer Line: The temperature of the transfer line from the GC to the MS should be set to ~280 °C.
- Data Acquisition and Analysis:
  - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
  - Start the acquisition. The total run time will depend on the GC oven program.
  - Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to **1-Dodecyl-2-pyrrolidinone**.
  - Extract the mass spectrum from this peak.

- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.



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## Workflow for GC-MS Analysis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)